Uridine 5'-monophosphate-d11 (dilithium)
Description
Uridine 5'-monophosphate-d11 (dilithium) is a deuterated analog of uridine 5'-monophosphate (UMP), a pyrimidine nucleotide critical in RNA synthesis and cellular metabolism. The "d11" designation indicates that 11 hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility in isotopic labeling studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution reduces signal interference from endogenous UMP . The dilithium salt form (Li₂UMP-d11) improves solubility in polar solvents and stabilizes the phosphate moiety, making it suitable for biochemical assays and pharmaceutical research .
Structurally, UMP-d11 retains the ribose sugar, uracil base, and 5'-monophosphate group of standard UMP. Key applications include:
- Metabolic tracer studies: Tracking nucleotide turnover in vivo without isotopic scrambling .
- Analytical standards: Serving as an internal reference in quantitative MS for nucleotide quantification .
- Drug development: Investigating enzyme kinetics (e.g., uridine phosphorylase inhibition) with minimized background noise .
Properties
Molecular Formula |
C9H11Li2N2O9P |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD |
InChI Key |
VZKHMAVADRKKIM-XXBYVXEFSA-L |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate-d11 (dilithium) is synthesized through the deuteration of uridine 5’-monophosphate. The process involves the incorporation of deuterium atoms into the uridine molecule, replacing hydrogen atoms. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-d11 (dilithium) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-monophosphate-d11 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .
Scientific Research Applications
Uridine 5’-monophosphate-d11 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Helps in studying RNA synthesis and degradation pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive enhancement.
Industry: Utilized in the production of stable isotope-labeled compounds for pharmaceutical research.
Mechanism of Action
Uridine 5’-monophosphate-d11 (dilithium) exerts its effects by participating in nucleotide metabolism. It is incorporated into RNA and DNA, influencing various cellular processes. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its role in cellular functions .
Comparison with Similar Compounds
Structural and Functional Analogues
Uridine 5'-Monophosphate (UMP; Disodium Salt)
- Molecular Formula : C₉H₁₁N₂O₉PNa₂ (vs. Li₂UMP-d11: C₉D₁₁H₀N₂O₉PLi₂) .
- Molecular Weight : 368.15 g/mol (vs. ~379 g/mol for Li₂UMP-d11, accounting for deuterium and lithium substitution).
- Key Differences: The disodium salt (Na₂UMP) is widely used as a food additive due to its stability and low toxicity . Li₂UMP-d11 offers superior solubility in non-aqueous solvents, advantageous in synthetic chemistry . Deuterium in Li₂UMP-d11 reduces metabolic degradation rates, enhancing its utility in tracer studies .
2'-Deoxyuridine 5'-Monophosphate (dUMP)
- Structure : Lacks the 2'-hydroxyl group on the ribose sugar, making it a DNA precursor .
- Function : Critical in thymidylate synthase (TS) catalysis for dTMP synthesis.
- Comparison: Li₂UMP-d11 is RNA-specific, whereas dUMP is DNA-associated.
Uridine 5'-Diphosphate (UDP) and Uridine 5'-Triphosphate (UTP)
- Phosphorylation State : UDP (2 phosphate groups), UTP (3 phosphate groups) vs. UMP (1 phosphate) .
- Role : UDP participates in glycosylation reactions; UTP is a high-energy metabolite for RNA elongation.
- Comparison: Li₂UMP-d11 lacks the energy-carrying capacity of UTP but is preferred in stable isotope labeling due to its simpler structure .
Salt Forms and Derivatives
Deuterated vs. Non-Deuterated Nucleotides
- Metabolic Stability: Li₂UMP-d11 exhibits a 30–50% slower degradation rate in hepatic extracts compared to non-deuterated UMP, as deuterium-carbon bonds are stronger than protium-carbon bonds .
- Analytical Sensitivity: In LC-MS, Li₂UMP-d11 generates distinct m/z signals, enabling precise quantification of endogenous UMP in complex matrices like milk or serum .
Pharmacokinetic and Industrial Relevance
- Enzyme Inhibition: Li₂UMP-d11 shows 2–3 fold higher IC₅₀ values in uridine phosphorylase assays compared to non-deuterated UMP, likely due to altered binding kinetics from deuterium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
